5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions needed for reactions, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity. Techniques used can include melting point determination, spectroscopic methods, and solubility tests .Scientific Research Applications
Structural and Spectral Investigations
The research on pyrazole-4-carboxylic acid derivatives, including compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involves detailed experimental and theoretical studies. These studies focus on characterizing the compounds through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Theoretical studies using density functional theory (DFT) help in understanding the molecular structure and electronic transitions within these molecules (Viveka et al., 2016).
Mechanism of Action
Target of Action
It is structurally similar to phenoxymethylpenicillin, which targets penicillin-binding proteins (pbps) located inside the bacterial cell wall . These proteins are critical for cell wall synthesis and maintenance, as well as cell division .
Mode of Action
Phenoxymethylpenicillin, a structurally similar compound, inhibits the final cross-linking stage of peptidoglycan production through binding and inactivation of transpeptidases on the inner surface of the bacterial cell membrane . This disrupts the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
Phenoxymethylpenicillin, a structurally similar compound, affects the biosynthesis of cell wall mucopeptide . It is also involved in the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
Phenoxymethylpenicillin, a structurally similar compound, has a bioavailability of 60%, is 80% protein-bound, metabolized in the liver, and has an elimination half-life of 30–60 minutes . Approximately 35-70% of an oral dose is metabolized to penicilloic acid, an inactive metabolite .
Result of Action
Phenoxymethylpenicillin, a structurally similar compound, results in bacterial death by disrupting cell wall synthesis .
Safety and Hazards
Properties
IUPAC Name |
5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)9-6-12-13-10(9)7-16-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIACGYXJIOVOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C=NN2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.